tomenphantin B
CAS No.: 220114-45-4
Cat. No.: VC1838183
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220114-45-4 |
|---|---|
| Molecular Formula | C19H22O6 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | [(1S,2S,4R,7Z,10S,11R)-8-formyl-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C19H22O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,9,13-16H,1,3,5,7-8H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1 |
| Standard InChI Key | NGGWPCQJJXMSHR-WSFMCSFISA-N |
| Isomeric SMILES | CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/C=O |
| SMILES | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |
| Canonical SMILES | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |
Introduction
Chemical Identity and Classification
Tomenphantin B belongs to the germacranolide family of sesquiterpene lactones, which are classified under terpene lactones within the broader category of prenol lipids. As a naturally occurring compound, it is characterized by a complex tricyclic structure with multiple stereocenters . The compound is part of the taxonomic classification: Lipids and lipid-like molecules > Prenol lipids > Terpene lactones > Sesquiterpene lactones > Germacranolides and derivatives .
Nomenclature and Identifiers
The chemical identity of tomenphantin B is defined by several standard identifiers as shown in Table 1.
Table 1: Chemical Identifiers of Tomenphantin B
| Parameter | Value |
|---|---|
| IUPAC Name | [(1S,2S,4R,7Z,10S,11R)-8-formyl-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate |
| CAS Registry Number | 220114-45-4 |
| Molecular Formula | C₁₉H₂₂O₆ |
| SMILES (Canonical) | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |
| SMILES (Isomeric) | CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2(C@@H[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/C=O |
| InChI | InChI=1S/C19H22O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,9,13-16H,1,3,5,7-8H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1 |
| InChI Key | NGGWPCQJJXMSHR-WSFMCSFISA-N |
Physical and Chemical Properties
Tomenphantin B exhibits specific physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications.
Physical Properties
The physical properties of tomenphantin B are summarized in Table 2.
Table 2: Physical and Chemical Properties of Tomenphantin B
| Property | Value |
|---|---|
| Molecular Weight | 346.40 g/mol |
| Exact Mass | 346.14163842 g/mol |
| Topological Polar Surface Area (TPSA) | 82.20 Ų |
| XlogP | 1.00 |
| Atomic LogP (AlogP) | 2.04 |
| H-Bond Acceptor Count | 6 |
| H-Bond Donor Count | 0 |
| Rotatable Bonds | 3 |
These properties indicate that tomenphantin B has moderate lipophilicity and potential for membrane permeability, characteristics that are important for its biological activities .
Structural Characteristics
Tomenphantin B possesses a complex tricyclic structure with several stereogenic centers, which contributes to its unique biological properties. The structure includes a germacrane skeleton with a characteristic 10-membered ring, modified with lactone and epoxide functionalities. Additionally, it contains a formyl group at C-8 and a methylacryloyloxy group at C-10 .
Stereochemistry
The absolute stereochemistry of tomenphantin B has been determined through comprehensive analysis including 1H and 13C NMR spectroscopic data, chemical transformation, and single-crystal X-ray analysis . The compound has stereogenic centers at positions 1S, 2S, 4R, 10S, and 11R, with a Z-configuration at the C-7 double bond .
Discovery and Isolation
Natural Source
Tomenphantin B was first isolated from the plant Elephantopus tomentosus, along with its structural analogue tomenphantin A . The genus Elephantopus belongs to the Asteraceae family and has been used in traditional medicine in various cultures .
Isolation and Characterization
The isolation of tomenphantin B involved bioassay-guided fractionation of plant extracts followed by comprehensive structural elucidation using spectroscopic techniques. The absolute stereochemistry was determined through a combination of NMR analysis and X-ray crystallography . This work was reported in 1999 as part of a series of studies on antitumor agents .
Biological Activities
Cytotoxic Properties
Tomenphantin B has demonstrated significant cytotoxic activity against various cancer cell lines. While specific data for tomenphantin B alone is limited in the provided search results, its structural analogue tomenphantin A effectively inhibited the proliferation of leukemia cell lines K562 and CCRF-CEM and their resistant variants, Lucena 1 and CEM/ADR5000, with IC₅₀ values ranging from 0.40 to 7.7 μM .
Mechanism of Action
Based on studies of related compounds, the cytotoxic effect of tomenphantin B may be attributed to its ability to induce cell cycle arrest in the G2/M phase followed by apoptosis. The presence of an α-methylene-γ-lactone group, common in sesquiterpene lactones with cytotoxic properties, might play a crucial role in its biological activity .
Pharmacokinetic Properties
ADMET Predictions
Based on computational predictions using admetSAR 2, tomenphantin B is expected to have specific absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions help understand its potential behavior in biological systems .
Table 3: Predicted ADMET Properties of Tomenphantin B
| Target | Value | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | + | 98.41% |
| Caco-2 Permeability | + | 54.58% |
| Blood-Brain Barrier Penetration | + | 85.00% |
| Human Oral Bioavailability | - | 67.14% |
| Subcellular Localization | Mitochondria | 70.26% |
| OATP2B1 Inhibition | - | 100.00% |
| OATP1B1 Inhibition | + | 87.62% |
| OATP1B3 Inhibition | + | 90.41% |
| MATE1 Inhibition | - | 92.00% |
| OCT2 Inhibition | - | 57.50% |
| BSEP Inhibition | - | 59.70% |
| P-glycoprotein Inhibition | - | 56.37% |
Comparison with Tomenphantin A
Tomenphantin B shares structural similarities with tomenphantin A, but differs in functional groups. While tomenphantin B contains a formyl group at C-8, tomenphantin A has a hydroxymethyl group at this position .
Table 4: Comparison of Tomenphantin A and Tomenphantin B
| Property | Tomenphantin A | Tomenphantin B |
|---|---|---|
| Molecular Formula | C₁₉H₂₄O₆ | C₁₉H₂₂O₆ |
| Molecular Weight | 348.40 g/mol | 346.40 g/mol |
| C-8 Functional Group | Hydroxymethyl (-CH₂OH) | Formyl (-CHO) |
| SMILES (Canonical) | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)CO | CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |
| Biological Activity | Cytotoxic against leukemia cell lines | Cytotoxic properties |
Both compounds have demonstrated cytotoxic activities, with tomenphantin A showing significant efficacy against resistant leukemia cell lines .
Recent Research and Applications
Recent studies have expanded our understanding of tomenphantin B and related compounds. In a 2020 study, the cytotoxic activity of germacrane-type sesquiterpene lactones from Dimerostemma aspilioides was investigated, which included analysis of tomenphantin A and structurally related compounds .
More recently (2025), tomenphantin A was mentioned as part of differential metabolites involving prenol lipids in a study focusing on Lactiplantibacillus plantarum FRT4 protection against fatty liver, suggesting these compounds may have broader metabolic implications .
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